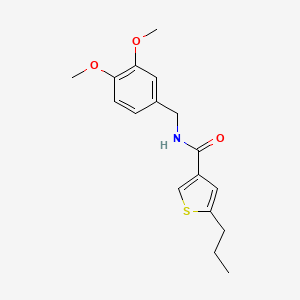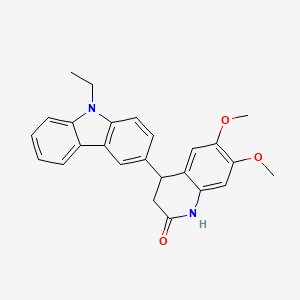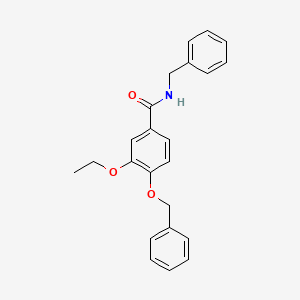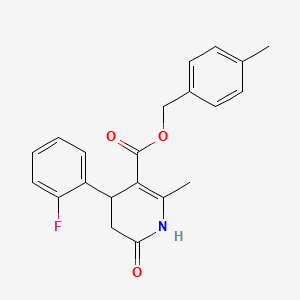![molecular formula C22H15N3O5 B4749919 N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
Descripción general
Descripción
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical pathways and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of PKC. Specifically, this compound binds to the regulatory domain of PKC, preventing its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the growth and differentiation of cells. Specifically, this compound has been shown to inhibit the growth and differentiation of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its specificity for PKC. This allows researchers to study the activation and inhibition of PKC with a high degree of precision. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are a number of future directions for research involving N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. One area of interest is the potential use of this compound as a therapeutic agent for cancer. By inhibiting the growth and differentiation of cancer cells, this compound may be able to slow or stop the progression of certain types of cancer. Another area of interest is the development of new PKC inhibitors based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and specific PKC inhibitors for use in a variety of applications.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been used in a variety of scientific research applications. One of the primary uses of this compound is as a tool for investigating biochemical pathways. Specifically, this compound has been used to study the activation of protein kinase C (PKC) in cells. PKC is an important signaling molecule that plays a role in a variety of cellular processes, including cell growth and differentiation. By studying the activation of PKC using this compound, researchers can gain a better understanding of the biochemical pathways involved in these processes.
Propiedades
IUPAC Name |
(E)-N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-14(26)16-3-2-4-18(11-16)24-22(27)17(13-23)12-20-9-10-21(30-20)15-5-7-19(8-6-15)25(28)29/h2-12H,1H3,(H,24,27)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPTHKIUXQKIP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4749843.png)

![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)

![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)


![2-(2,4-dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4749902.png)
![ethyl 4,5-dimethyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4749922.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749930.png)
